molecular formula C15H13FO3 B6398086 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261924-94-0

3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6398086
CAS RN: 1261924-94-0
M. Wt: 260.26 g/mol
InChI Key: UEGFIFMUDZWXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid (FMBM) is an organic compound that has been used in various scientific research applications. It is a derivative of benzoic acid and is characterized by its unique combination of two aromatic rings with a single fluorine atom in the middle. FMBM is a useful reagent for synthesis of various compounds and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including coumarins, pyridines, and benzimidazoles. It has also been used as a catalyst in the synthesis of benzoxazoles and benzothiazoles. 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of various pharmaceuticals, including antifungals, antivirals, and anti-inflammatory agents. It has also been used in the synthesis of various agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% is not well understood. However, it is believed that the fluorine atom in the middle of the molecule plays an important role in its mechanism of action. The fluorine atom is thought to facilitate the transfer of electrons from one molecule to another, allowing for the formation of new bonds and the synthesis of various compounds. In addition, the methoxy group is thought to increase the reactivity of the molecule, allowing it to react with other molecules more readily.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% are not well understood. However, studies have shown that it has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. Inhibition of COX-2 by 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it has been used in a variety of synthesis reactions. In addition, it is a relatively stable compound and has a low toxicity. However, there are some limitations to its use in laboratory experiments. Its fluorine atom can be easily oxidized, and it can be difficult to purify due to its low solubility.

Future Directions

Despite its widespread use in scientific research, there is still much to be learned about 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% and its potential applications. Further research is needed to better understand the mechanism of action of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% and its effects on biochemical and physiological processes. Additionally, more research is needed to explore the potential applications of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% in drug discovery and development. Finally, research should be conducted to determine the optimal conditions for the synthesis of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% and its derivatives.

Synthesis Methods

3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis. This method requires the reaction of a phenol and an alkyl halide in the presence of a base to form an ether. In the case of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95%, the phenol is 2-fluoro-4-methylphenol and the alkyl halide is 5-methoxymethylbenzene. The reaction is catalyzed with a base, such as sodium hydroxide, and the product is 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95%.

properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-4-13(14(16)5-9)10-6-11(15(17)18)8-12(7-10)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGFIFMUDZWXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689204
Record name 2'-Fluoro-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-94-0
Record name 2'-Fluoro-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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